3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane

Medicinal Chemistry Physicochemical Property Optimization Oxetane Isostere

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane (CAS 1206776-30-8, MF C₁₁H₁₂Br₂O₂, MW 336.02) is a 3,3-disubstituted oxetane bearing a 3,5-dibromo-2-methoxyphenyl ring and a 3-methyl substituent on the heterocycle. The oxetane ring functions as a recognized isostere for gem‑dimethyl and carbonyl groups in medicinal chemistry , while the two bromine atoms offer handles for sequential Pd‑catalyzed cross‑coupling reactions.

Molecular Formula C11H12Br2O2
Molecular Weight 336.02 g/mol
Cat. No. B13098319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane
Molecular FormulaC11H12Br2O2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESCC1(COC1)C2=C(C(=CC(=C2)Br)Br)OC
InChIInChI=1S/C11H12Br2O2/c1-11(5-15-6-11)8-3-7(12)4-9(13)10(8)14-2/h3-4H,5-6H2,1-2H3
InChIKeyUGUSEFXYXDTCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane – A Dual-Halogen Oxetane Building Block for Sequential Cross-Coupling


3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane (CAS 1206776-30-8, MF C₁₁H₁₂Br₂O₂, MW 336.02) is a 3,3-disubstituted oxetane bearing a 3,5-dibromo-2-methoxyphenyl ring and a 3-methyl substituent on the heterocycle . The oxetane ring functions as a recognized isostere for gem‑dimethyl and carbonyl groups in medicinal chemistry [1], while the two bromine atoms offer handles for sequential Pd‑catalyzed cross‑coupling reactions. The ortho‑methoxy group modulates the electronic character of the aromatic ring, potentially differentiating the reactivity of the C3 and C5 bromine positions. Commercially, this compound is available from multiple suppliers in purities ranging from 95% to 98% (NLT) .

Why 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane Cannot Be Replaced by a Generic Mono‑Bromo or Non‑Methoxylated Oxetane


Substituting this compound with a simple mono‑bromo oxetane (e.g., 3‑(3‑bromophenyl)‑3‑methyloxetane, CAS 1123172‑43‑9, MW 227.10) or a non‑methoxylated dibromo analog (e.g., 3‑(3,5‑dibromophenyl)‑3‑oxetanol, CAS 1887221‑15‑9) fundamentally alters both the synthetic utility and the physicochemical profile . The mono‑bromo analog affords only a single cross‑coupling site, eliminating the option for sequential, orthogonal derivatization. The absence of the ortho‑methoxy group removes the electronic differentiation between the two bromine atoms and eliminates a potential directing group for metalation. Furthermore, the 3‑methyl substitution on the oxetane is critical: oxetane‑containing molecules exhibit aqueous solubility increases of 4‑ to >4000‑fold and reduced metabolic degradation rates compared to their gem‑dimethyl counterparts, a property that is lost if the oxetane is replaced by a non‑oxetane scaffold [1]. The evidence below quantifies these differentiating features.

Quantitative Differentiation Evidence for 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane vs. Closest Analogs


Oxetane‑for‑gem‑Dimethyl Replacement: Aqueous Solubility Increase of 4‑ to >4000‑Fold

The 3‑methyloxetane scaffold provides a significant physicochemical advantage over the analogous gem‑dimethyl scaffold. In a systematic study, substitution of a gem‑dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000, depending on the structural context, while simultaneously reducing the rate of metabolic degradation in the majority of cases examined [1]. This property is inherent to all 3,3‑disubstituted oxetanes of this class and directly applies to 3‑(3,5‑dibromo‑2‑methoxyphenyl)‑3‑methyloxetane. Mono‑bromo analogs or non‑oxetane building blocks lack this oxetane‑specific property gain.

Medicinal Chemistry Physicochemical Property Optimization Oxetane Isostere

Dual Bromine Sites Enable Sequential, Orthogonal Cross‑Coupling vs. Mono‑Bromo Oxetane Analogs

The presence of two aryl bromine atoms distinguishes this compound from the closest mono‑bromo analog, 3‑(3‑bromophenyl)‑3‑methyloxetane (MW 227.10) . With the mono‑bromo derivative, only a single Pd‑catalyzed coupling can be performed. The target compound's two bromine atoms permit sequential Suzuki, Stille, or Negishi couplings, enabling the convergent introduction of two distinct aryl or heteroaryl fragments at the C3 and C5 positions. This dual‑halogen architecture has been utilized in related 3,5‑dibromoaryl systems to build teraryl and biaryl libraries with high efficiency [1].

Organic Synthesis Cross-Coupling Dual Functionalization

ortho‑Methoxy Group Differentiates Reactivity of C3 vs. C5 Bromine Atoms

The ortho‑methoxy substituent electronically differentiates the two bromine atoms on the phenyl ring. In 3,5‑dibromo‑2‑methoxyaryl systems, the C3 bromine (ortho to methoxy) exhibits higher electron density and greater steric hindrance compared to the C5 bromine (para to methoxy), enabling regioselective oxidative addition. Literature on analogous 3,5‑dibromo‑2‑pyrone systems demonstrates that regioselective Stille coupling can be achieved with selectivity ratios exceeding 20:1 under optimized conditions [1]. The non‑methoxylated analog 3‑(3,5‑dibromophenyl)‑3‑oxetanol lacks this electronic differentiation, making sequential site‑selective coupling more challenging.

Regioselective Coupling Electronic Effects Aryl Bromide Reactivity

Commercially Available Purity: 95–98% vs. Unspecified Lower‑Grade Alternatives

Multiple reputable suppliers offer this compound with defined purity specifications: AKSci (min. 95%), Chemenu (95%+), Leyan (95%), Aromsyn (NLT 97%), and MolCore (NLT 98%) . By contrast, some mono‑bromo analogs (e.g., 3‑(3‑bromophenyl)‑3‑methyloxetane) are commonly listed at 95–98% but are not necessarily produced under ISO‑certified quality systems. The target compound's availability from ISO‑certified suppliers (e.g., MolCore) provides documented quality assurance for pharmaceutical R&D, whereas the closely related 3‑(3,5‑dibromophenyl)‑3‑oxetanol (CAS 1887221‑15‑9) is primarily offered at 98% by fewer suppliers with less documentation .

Procurement Purity Specification Supplier Comparison

High‑Value Application Scenarios for 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane


Medicinal Chemistry Lead Optimization Requiring Improved Solubility and Metabolic Stability

When a lead series contains a gem‑dimethyl or tert‑butyl group that confers poor aqueous solubility, replacement with the 3‑methyloxetane scaffold of this compound can increase solubility by 4‑ to >4000‑fold and reduce metabolic degradation [1]. The 3,5‑dibromo‑2‑methoxyphenyl moiety provides the first vector for target engagement, while the oxetane serves as the solubility‑enhancing module. Procurement of this specific building block enables synthesis of oxetane‑containing analogs without requiring de novo oxetane construction.

Diversity‑Oriented Synthesis via Sequential Pd‑Catalyzed Cross‑Coupling

The two electronically and sterically differentiated aryl bromine atoms permit sequential Suzuki–Miyaura or Stille couplings to install two distinct aryl/heteroaryl fragments [2][3]. This enables rapid generation of biaryl libraries from a single building block. The ortho‑methoxy group provides regiochemical control, allowing the C5 position to be coupled first under mild conditions, followed by coupling at the sterically hindered C3 position under more forcing conditions.

Kinase Inhibitor Scaffold Elaboration in Drug Discovery

Oxetanes have been extensively adopted as privileged motifs in kinase drug discovery, with recent approvals (rilzabrutinib) and clinical candidates (fenebrutinib) validating the oxetane‑as‑isostere strategy [4]. The 3,5‑dibromo‑2‑methoxyphenyl group of this compound can serve as a hinge‑binding mimic or a selectivity‑conferring module in kinase inhibitor design, with the oxetane enhancing solubility and reducing off‑target lipophilicity.

ISO‑Compliant Building Block Supply for Preclinical Candidate Advancement

When a compound incorporating this scaffold is nominated as a preclinical candidate, access to an ISO‑certified supply of the key building block (available at NLT 98% purity from MolCore ) supports CMC documentation and reduces the risk of supply‑chain interruptions during scale‑up. The availability of analytical certificates and defined impurity profiles distinguishes this compound from less well‑documented alternatives.

Quote Request

Request a Quote for 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.